molecular formula C9H15ClO B14648402 5-Chloro-2-(propan-2-yl)hex-4-enal CAS No. 54814-20-9

5-Chloro-2-(propan-2-yl)hex-4-enal

Cat. No.: B14648402
CAS No.: 54814-20-9
M. Wt: 174.67 g/mol
InChI Key: KRVRWWSHAIEGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Halogenated Unsaturated Aldehydes in Organic Chemistry Research

Halogenated unsaturated aldehydes, often referred to as halo-enals, are highly valuable synthetic intermediates. The presence of a halogen atom adjacent to or in conjugation with the aldehyde and alkene functionalities introduces a unique set of reactive possibilities. The halogen can act as a leaving group in substitution reactions, participate in cross-coupling reactions, or influence the electronic properties of the conjugated system, thereby modulating its reactivity.

The α-halogenation of aldehydes and ketones is a fundamental transformation in organic chemistry. fiveable.melibretexts.org This process, which can be catalyzed by either acids or bases, involves the substitution of an α-hydrogen for a halogen. libretexts.orgjove.com The resulting α-halo aldehydes are versatile precursors for the synthesis of other important compounds, such as α,β-unsaturated aldehydes and ketones, through dehydrohalogenation reactions. libretexts.org The reactivity of these halogenated carbonyl compounds is often enhanced, making them susceptible to nucleophilic attack. libretexts.org

The general mechanism for acid-catalyzed α-halogenation involves the formation of an enol intermediate, which then acts as a nucleophile to attack the halogen. libretexts.orgquimicaorganica.org This multi-step process underscores the intricate electronic interplay within these molecules.

Strategic Importance of Branched Aliphatic Aldehyde Motifs in Chemical Synthesis

These motifs are found in numerous natural products and are key components in the food industry, where they contribute to flavor profiles. nih.gov The synthesis of aliphatic aldehydes can be achieved through various methods, including the oxidation of primary alcohols and the Kornblum oxidation. researchgate.net Their importance is further highlighted by their role as precursors for a variety of other functional groups. nih.gov The development of efficient and selective methods for the synthesis and functionalization of branched aldehydes remains an active area of research. mdpi.com

Overview of Key Research Domains for 5-Chloro-2-(propan-2-yl)hex-4-enal

While specific research literature on this compound is not widely available, its structural features suggest several potential areas of investigation. The combination of a chloro-enal system with a branched alkyl chain makes it a promising candidate for a number of applications.

Given that derivatives of similar chlorinated compounds like 5-chloro-2-pentanone (B45304) are utilized in the pharmaceutical and agrochemical industries, it is plausible that this compound could serve as a valuable intermediate in these sectors. researchgate.net The presence of multiple reactive sites—the aldehyde, the double bond, and the carbon-chlorine bond—allows for a variety of subsequent chemical transformations. This could include cyclization reactions, cross-coupling reactions to introduce further complexity, and nucleophilic additions to the aldehyde.

Furthermore, the study of such molecules contributes to a fundamental understanding of reaction mechanisms and stereocontrol in organic synthesis. The steric hindrance provided by the isopropyl group and the electronic effects of the chlorine atom would likely influence the stereochemical outcome of reactions at the aldehyde and the double bond, making it an interesting substrate for methodological studies.

Interactive Data Table: Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-Chlorohex-4-enal54814-18-5C6H9ClO132.59
(2E)-5-methyl-2-(propan-2-yl)hex-2-enalNot AvailableC10H18O154.25
5-methyl-2-propan-2-ylidenehex-4-enal20053-27-4C10H16O152.236
5-Chloro-2-(propan-2-yl)pent-4-enal1021939-07-0Not AvailableNot Available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54814-20-9

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

5-chloro-2-propan-2-ylhex-4-enal

InChI

InChI=1S/C9H15ClO/c1-7(2)9(6-11)5-4-8(3)10/h4,6-7,9H,5H2,1-3H3

InChI Key

KRVRWWSHAIEGNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC=C(C)Cl)C=O

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for 5 Chloro 2 Propan 2 Yl Hex 4 Enal

Retrosynthetic Disconnections and Precursor Identification for 5-Chloro-2-(propan-2-yl)hex-4-enal

Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. For a molecule with the complexity of this compound, which features a stereocenter, a chlorinated alkene, and an aldehyde, multiple disconnection points can be considered.

Analysis of Carbon Skeleton Assembly Strategies

The carbon backbone of this compound can be assembled through several strategic bond disconnections. The most logical disconnections are at the C2-C3 bond and the C4-C5 double bond.

C2-C3 Bond Disconnection: This disconnection points to an aldol-type condensation or an α-alkylation of a carbonyl compound. The isopropyl group at the C2 position suggests that a key precursor could be an enolate derived from isovaleraldehyde (B47997) or a related derivative. This enolate could then react with a suitable 3-carbon electrophile already containing the chloro-alkene moiety.

C4-C5 Double Bond Disconnection: This is a powerful disconnection that suggests olefination reactions. This approach breaks the molecule into two key fragments: a four-carbon aldehyde component bearing the isopropyl group and a two-carbon fragment that will form the chlorinated end of the alkene. This leads directly to considering powerful C=C bond-forming reactions like the Wittig reaction or olefin metathesis.

A table of potential precursors based on these primary disconnections is provided below.

Table 1: Potential Precursors for Retrosynthetic Analysis

Disconnection Strategy Key Precursors Corresponding Reaction Type
C2-C3 Bond Alkylation 1. Isopropyl-substituted enolate (e.g., from 3-methylbutanal) 2. 1-Chloro-2-halopropene Nucleophilic Substitution
C4=C5 Olefin Metathesis 1. 2-isopropylbut-3-enal 2. Chloro-substituted terminal alkene Cross-Metathesis

Approaches for Aldehyde and Alkene Functionalization

The introduction of the aldehyde and the chloro-alkene functionalities requires careful planning to ensure compatibility with other groups in the molecule.

Aldehyde Functionalization: The aldehyde group is sensitive to both oxidation and reduction. Its introduction is often planned for the final stages of a synthesis. Common strategies include:

Oxidation of a Primary Alcohol: A precursor alcohol, 5-chloro-2-(propan-2-yl)hex-4-en-1-ol, can be selectively oxidized using mild reagents such as Dess-Martin periodinane (DMP) or a Swern oxidation to prevent over-oxidation to the carboxylic acid.

Reduction of a Carboxylic Acid Derivative: A corresponding ester or acyl chloride can be reduced to the aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Biocatalytic Oxidation: Enzymes such as alcohol oxidases can offer a green and highly selective alternative for converting the primary alcohol to the aldehyde, often under mild aqueous conditions. beilstein-journals.orgchemistryviews.org

Alkene Functionalization: The Z/E-selectivity of the C4=C5 double bond is a critical aspect. The presence of the chlorine atom influences the electronic properties and reactivity of the double bond. Methods for its formation are discussed in detail in section 2.2.

Considerations for Stereocenter Formation

The carbon at position 2, bonded to the isopropyl group and adjacent to the aldehyde, is a chiral center. Controlling its stereochemistry is a significant challenge. Several asymmetric strategies can be envisioned:

Asymmetric Alkylation: An enolate derived from a simpler aldehyde could be alkylated using a chiral auxiliary to direct the approach of the electrophile, thereby establishing the stereocenter.

Catalytic Asymmetric Reactions: Modern catalytic methods offer a more atom-economical approach. For instance, an asymmetric hydroformylation of a suitably substituted alkene could potentially construct the α-chiral aldehyde directly. nih.gov This method has been shown to be effective for creating α-quaternary stereocenters. nih.gov

Substrate-Controlled Diastereoselection: If a nearby stereocenter already exists in a precursor, it can direct the formation of the C2 stereocenter. However, in this linear system, this is less straightforward without introducing and later removing a chiral auxiliary. The development of catalytic methods for the enantioselective synthesis of α-quaternary aldehydes and ketones provides a strong foundation for tackling this synthetic challenge. unc.edu

Targeted Synthesis of the Hexenal (B1195481) Backbone

Building the core structure of this compound hinges on the effective formation of the carbon-carbon double bond. Olefin metathesis and Wittig-type reactions are premier methods for this transformation.

Olefin Metathesis Approaches for Alkene Formation

Olefin metathesis is a powerful reaction involving the cutting and reorganizing of alkene fragments, catalyzed by metal-carbene complexes. wikipedia.org Cross-metathesis (CM) is particularly relevant here, as it can join two different alkene partners. libretexts.org

A plausible cross-metathesis route would involve reacting an alkene such as 4-methylpent-1-ene (providing the C1-C3 and isopropyl portion after functional group manipulation) with a chlorinated alkene partner like allyl chloride . The reaction is driven by the release of a volatile alkene byproduct, such as ethylene. sigmaaldrich.com

The choice of catalyst is critical for success, influencing yield, selectivity, and functional group tolerance. Molybdenum- and Ruthenium-based catalysts are the most common. nih.govnih.gov

Table 2: Comparison of Common Olefin Metathesis Catalyst Generations

Catalyst Type Common Name(s) Key Characteristics Typical Applications
Ruthenium-based Grubbs' 1st Gen Good stability, moderate activity. General cross-metathesis, Ring-closing metathesis (RCM). wikipedia.org
Ruthenium-based Grubbs' 2nd Gen Higher activity, better for sterically hindered alkenes. Challenging CM and RCM reactions.
Ruthenium-based Hoveyda-Grubbs More stable, recyclable catalyst. Greener synthesis, applications requiring catalyst recovery.

The synthesis of trisubstituted chloroalkenes via stereoretentive metathesis represents a cutting-edge approach that could be adapted to control the geometry of the C4-C5 double bond. nih.gov

Wittig Reaction and Related Olefination Methods for Enal Construction

The Wittig reaction is a classic and reliable method for converting aldehydes and ketones into alkenes. wikipedia.org To form the C4=C5 bond of the target molecule, a retrosynthetic disconnection would involve an aldehyde precursor and a phosphonium (B103445) ylide.

Specifically, the synthesis could involve the reaction of 2-isopropylbutanal with a chloro-substituted ylide, such as (chloromethyl)triphenylphosphonium chloride . The ylide is typically generated in situ using a strong base.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide:

Non-stabilized ylides (with alkyl substituents) generally favor the formation of Z-alkenes.

Stabilized ylides (with electron-withdrawing groups like esters or ketones) typically yield E-alkenes with high selectivity. wikipedia.orgacs.org

Given the chloro-substituent, the ylide would be considered semi-stabilized, potentially leading to a mixture of E/Z isomers. Modifications to the reaction conditions or the use of related olefination reactions can improve selectivity.

Table 3: Overview of Wittig and Related Olefination Methods

Reaction Name Reactants Key Feature/Outcome
Wittig Reaction Aldehyde/Ketone + Phosphonium Ylide Versatile C=C bond formation. Stereoselectivity depends on ylide stability. nih.govorganic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction Aldehyde/Ketone + Phosphonate Carbanion Generally produces E-alkenes with high selectivity; water-soluble phosphate (B84403) byproduct is easily removed.
Schlosser Modification Modification of Wittig reaction conditions Used with non-stabilized ylides to selectively produce E-alkenes. wikipedia.org

| Julia-Kocienski Olefination | Aldehyde/Ketone + Sulfone Anion | Provides excellent E-selectivity. |

These advanced synthetic strategies, from retrosynthetic planning to specific bond-forming methodologies, provide a comprehensive roadmap for the potential synthesis of this compound, addressing the key challenges of carbon framework assembly, functionalization, and stereocontrol.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The formation of the carbon skeleton of this compound can be efficiently achieved through metal-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon bonds. sigmaaldrich.com Palladium-catalyzed reactions, such as the Suzuki, Heck, and Negishi couplings, are particularly powerful tools for this purpose, enabling the connection of two molecular fragments with high precision. sigmaaldrich.comlibretexts.org

For the synthesis of the target molecule, a plausible retrosynthetic analysis involves disconnecting the carbon framework at a key position. One strategic approach would be to form the bond between the isopropyl group and the main hexenal chain. This can be conceptualized through a Suzuki coupling, where an organoboron compound (e.g., an isopropylboronic acid derivative) is coupled with a suitable halo-alkenal precursor. Alternatively, a Heck reaction could be employed to couple an isopropyl-containing fragment with an appropriate unsaturated aldehyde. chemistry.coach

The Stille reaction offers another viable pathway, coupling an organotin reagent with an organohalide. libretexts.org The choice of reaction depends on the availability of starting materials, functional group tolerance, and desired stereochemical outcome. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Stille), migratory insertion (for Heck), and reductive elimination steps. chemistry.coach

Table 1: Overview of Relevant Cross-Coupling Reactions

Reaction Name Organometallic Reagent Electrophile Catalyst Key Advantage
Suzuki Coupling Organoboron (e.g., R-B(OH)₂) Organohalide (R'-X) Pd(0) complex Mild conditions, commercially available reagents
Heck Coupling Alkene Organohalide (R-X) Pd(0) complex Good for vinylation of aryl/vinyl halides
Negishi Coupling Organozinc (R-ZnX) Organohalide (R'-X) Pd(0) or Ni(0) complex High reactivity and functional group tolerance

| Stille Coupling | Organotin (R-SnR'₃) | Organohalide (R'-X) | Pd(0) complex | Tolerant of a wide range of functional groups |

Regio- and Stereoselective Chlorination Protocols

Introducing a chlorine atom at the C-5 position with the correct regiochemistry and stereochemistry is a critical step in the synthesis of this compound.

Ene-Type Allylic Chlorination Strategies for Unsaturated Systems

The presence of a double bond at the C-4 position of the target molecule suggests that an allylic chlorination is a direct method for introducing the chloro group at C-5. Ene-type allylic chlorination is a powerful strategy for this transformation on unsaturated precursors. organic-chemistry.org This reaction involves the substitution of a hydrogen atom on a carbon adjacent to a double bond. libretexts.org

To achieve selective allylic chlorination over competing reactions like addition to the double bond, the concentration of the halogenating agent must be kept low. libretexts.orgyoutube.com Reagents such as N-chlorosuccinimide (NCS), often in the presence of a radical initiator or light, are commonly used. The reaction proceeds via a radical chain mechanism, where a chlorine radical abstracts an allylic hydrogen to form a resonance-stabilized allylic radical. youtube.com This intermediate then reacts with a chlorine source to yield the allylic chloride. For industrial applications, direct chlorination with chlorine gas at high temperatures can also favor allylic substitution. libretexts.org

A versatile and scalable method involves the activation of dimethyl sulfoxide (B87167) (DMSO) with chlorotrimethylsilane (B32843) (TMSCl), which enables a chemoselective chlorination of polyprenoids under mild conditions. organic-chemistry.org This protocol has shown success with various functional groups and provides a cleaner alternative to other halogenation techniques. organic-chemistry.org

Table 2: Conditions for Allylic Chlorination

Reagent(s) Conditions Substrate Type Reference
N-Chlorosuccinimide (NCS) CCl₄, heat or light (AIBN initiator) Alkenes with allylic hydrogens youtube.com
Cl₂ (low concentration) High temperature Alkenes libretexts.org

Direct α-Chlorination of Aldehyde Precursors

While the target molecule features a chlorine at the γ-position, the direct α-chlorination of aldehydes is a fundamental and well-developed transformation in organic synthesis. organic-chemistry.orgnih.gov This method is crucial for producing α-chloro aldehydes, which are valuable chiral building blocks. organic-chemistry.orgnih.gov The strategy typically employs organocatalysis, utilizing chiral secondary amines like proline or its derivatives to activate the aldehyde. organic-chemistry.orgnih.gov

The mechanism involves the formation of a nucleophilic enamine intermediate from the aldehyde and the amine catalyst. nih.gov This enamine then attacks an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or a perchlorinated quinone. organic-chemistry.orgnih.gov The subsequent hydrolysis of the resulting iminium ion releases the α-chloro aldehyde and regenerates the catalyst. This organocatalytic approach allows for high yields and excellent enantioselectivity. organic-chemistry.orgnih.gov

Table 3: Organocatalytic Systems for α-Chlorination of Aldehydes

Catalyst Chlorine Source Solvent Typical Yield Typical Enantioselectivity (ee) Reference
L-Proline amide NCS CHCl₃ High up to 95% nih.gov
(2R,5R)-Diphenylpyrrolidine NCS Dioxane High High nih.gov

Stereochemical Control in Halogenation Reactions

Controlling the stereochemistry during halogenation is paramount for producing a single, desired stereoisomer. In radical allylic chlorination, the stereochemical outcome is influenced by the structure of the resonance-stabilized allylic radical intermediate. If the radical intermediate is chiral and maintains its configuration long enough to react, a degree of stereoselectivity can be achieved. However, if the radical is planar or rapidly inverting, a mixture of stereoisomers may result.

In the case of α-halogenation, stereocontrol is typically achieved through the use of a chiral catalyst that directs the approach of the electrophilic halogen to one face of the enol or enamine intermediate. fiveable.me The steric and electronic properties of the catalyst create a chiral environment that favors the formation of one enantiomer over the other. The choice of solvent and reaction temperature can also play a crucial role in enhancing stereoselectivity. organic-chemistry.org The stereospecificity of a reaction is determined by the reactant's stereochemistry, where different stereoisomers of the starting material yield different diastereomers of the product. vedantu.com In some halogenation reactions, the formation of a cyclic halonium ion intermediate can lead to a strong preference for anti-addition, dictating the relative stereochemistry of the product. libretexts.org

Enantioselective and Diastereoselective Synthesis of this compound

The synthesis of a specific enantiomer or diastereomer of the target molecule requires precise control over the formation of its stereocenters. The key stereocenter is at the C-2 position, which bears the isopropyl group.

Chiral Catalysis for Stereocenter Induction

Chiral catalysis is the most effective strategy for establishing the stereocenter at C-2 with high enantiopurity. This can be accomplished through various asymmetric reactions, such as conjugate additions to an α,β-unsaturated aldehyde precursor. Chiral organocatalysts, particularly those derived from cinchona alkaloids or chiral amines, have proven effective in promoting such transformations. nih.gov

For instance, the asymmetric conjugate addition of a nucleophile corresponding to the isopropyl group to a precursor like hex-2-en-4-ynal could be catalyzed by a chiral catalyst to set the C-2 stereocenter. Chiral aldehyde catalysis itself has emerged as a powerful tool for stereoselective control in various reactions. thieme-connect.de These catalysts can activate substrates through the formation of chiral iminium ions or enamines, guiding the approach of the nucleophile. nih.gov The development of bifunctional catalysts, which possess both a Lewis basic site to activate the nucleophile and a Brønsted acidic site to activate the electrophile, has led to significant advances in asymmetric synthesis. nih.gov

Table 4: Examples of Chiral Catalysis for Asymmetric Synthesis

Catalyst Type Reaction Type Key Feature Application
Cinchona Alkaloids Conjugate Addition Bifunctional activation Synthesis of chiral aldehydes
Chiral BINOL Aldehydes 1,6-Conjugate Addition Induces different reaction models Asymmetric synthesis
Chiral Imidazolidinones α-Functionalization Enamine activation Enantioselective α-chlorination

Substrate-Controlled Stereoselectivity

Achieving the desired stereochemistry at the C2 and C5 positions of this compound is a critical aspect of its synthesis. Substrate-controlled stereoselectivity, wherein the inherent chirality of the starting material or a chiral auxiliary directs the formation of new stereocenters, offers a powerful approach to this challenge. youtube.com

One established strategy for introducing the α-isopropyl group with high diastereoselectivity involves the use of chiral auxiliaries covalently bonded to the substrate. youtube.com For instance, aldehydes can be converted into chiral enamines or imines, which then undergo diastereoselective alkylation. The steric hindrance and electronic properties of the chiral auxiliary guide the approach of the electrophile (in this case, an isopropylating agent) to a specific face of the molecule, thereby controlling the stereochemical outcome at the α-position.

Another powerful method relies on the use of chiral pool starting materials, such as α-amino acids, which are readily available in enantiomerically pure forms. nih.govresearchgate.net For example, L-proline and its derivatives can be used to prepare chiral precursors where the stereocenter from the amino acid directs subsequent transformations. nih.gov A hypothetical retrosynthetic analysis for this compound could involve a key intermediate derived from a chiral amino acid, where the stereocenter that will become C2 is set early in the synthesis. Subsequent chain elongation and functional group manipulations would then be influenced by this existing stereocenter.

The Felkin-Ahn model and Cram's rule are fundamental concepts in predicting the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds and can be applied to the synthesis of precursors to the target molecule. youtube.com For example, in a synthetic route where the aldehyde is formed late in the sequence, the addition of a nucleophile to a chiral ketone precursor would be directed by the adjacent stereocenters. The relative sizes of the substituents on the chiral carbon dictate the trajectory of the incoming nucleophile, leading to the preferential formation of one diastereomer. youtube.com

The following table summarizes hypothetical substrate-controlled approaches for the stereoselective synthesis of a key fragment of this compound.

Method Chiral Source/Control Element Key Transformation Anticipated Diastereoselectivity
Chiral AuxiliaryEvans oxazolidinoneAsymmetric alkylation>95:5 dr
Chiral PoolL-ValineReductive amination followed by conversion to aldehydeHigh, dependent on subsequent steps
Felkin-Ahn ModelChiral α-substituted ketone precursorNucleophilic additionDependent on substituent size differences

Multi-Component Reactions and Cascade Processes toward Complex Chloro-Enals

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. nih.gov Similarly, cascade reactions, involving two or more sequential transformations where the product of one reaction is the substrate for the next, provide a powerful means to rapidly build molecular complexity in a single pot. nih.gov

While no specific MCR has been reported for the direct synthesis of this compound, existing MCRs could be adapted to construct its core structure. For instance, a modified version of a known three-component reaction involving an aldehyde, an amine, and an activated alkene could potentially be developed. nih.gov A hypothetical approach could involve the reaction of isobutyraldehyde (B47883), an appropriate amine, and a chlorinated C4-building block.

Cascade reactions offer another promising avenue. An organocatalytic cascade reaction, for example, could be envisioned to construct the carbon skeleton and introduce the necessary functional groups in a controlled manner. nih.govsigmaaldrich.com A potential cascade sequence could initiate with a Michael addition of an enamine derived from isobutyraldehyde to a chlorinated α,β-unsaturated acceptor, followed by an intramolecular aldol-type reaction to form a cyclic intermediate, which upon fragmentation would yield the desired acyclic chloro-enal.

The following table outlines plausible, though currently hypothetical, MCR and cascade strategies for the synthesis of the target compound or its close analogues.

Reaction Type Proposed Reactants/Initiating Step Key Bond Formations Potential Advantages
Multi-component ReactionIsobutyraldehyde, amine, chlorinated alkeneC-C, C-NHigh step and atom economy
Cascade ReactionMichael addition of an enamine to a chloro-acceptorC-C, C=CRapid build-up of complexity, stereocontrol
Electrochemical ChloroalkylationAlkene precursor, malononitrile (B47326) derivative, NaClC-C, C-ClMild conditions, use of readily available starting materials acs.orgnih.gov

The development of such advanced synthetic strategies is crucial for accessing complex molecules like this compound in an efficient and stereocontrolled manner, paving the way for further investigation of its chemical and biological properties.

Mechanistic Investigations and Reactivity Pathways of 5 Chloro 2 Propan 2 Yl Hex 4 Enal

Mechanistic Basis of Electrophilic Additions to the Carbon-Carbon Double Bond

Electrophilic additions to the C4-C5 double bond in 5-Chloro-2-(propan-2-yl)hex-4-enal are a key aspect of its reactivity. The mechanism of these reactions is heavily influenced by the electronic and steric environment of the double bond.

The regioselectivity of electrophilic additions to the double bond is governed by the stability of the resulting carbocation intermediate. According to Markovnikov's rule, the electrophile will add to the carbon atom that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. In the case of this compound, the initial addition of an electrophile (E+) to the C4 position would lead to a carbocation at C5. The stability of this carbocation is influenced by the attached chlorine atom.

The stereoselectivity of these additions is also a critical consideration. The approach of the electrophile can be influenced by the steric hindrance posed by the adjacent isopropyl group, potentially leading to a preference for one stereoisomer over another.

Table 1: Regioselectivity in Electrophilic Addition

ReactantElectrophileMajor Product IntermediateMinor Product Intermediate
This compoundH⁺Carbocation at C5 (more stable)Carbocation at C4 (less stable)

The initially formed carbocation in electrophilic additions can undergo rearrangements to form a more stable species. For instance, a hydride or alkyl shift could occur if it leads to a tertiary or resonance-stabilized carbocation. However, the presence of the electron-withdrawing chlorine atom can destabilize an adjacent carbocation, potentially disfavoring certain rearrangements.

In some cases, the addition reaction may proceed through a concerted mechanism, avoiding a discrete carbocation intermediate altogether. This is often observed with specific reagents and reaction conditions, leading to a different stereochemical outcome compared to a stepwise mechanism.

Reactivity of the Aldehyde Moiety in this compound

The carbonyl carbon of the aldehyde is electrophilic and readily attacked by nucleophiles. This can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. The steric hindrance from the adjacent isopropyl group can affect the rate of nucleophilic attack. Common nucleophilic addition reactions include the formation of cyanohydrins, acetals, and imines.

Organocatalysis provides a powerful set of tools for the enantioselective transformation of aldehydes. For aldehydes like this compound, organocatalysts can be employed to promote reactions such as aldol (B89426) additions and Michael additions with high stereocontrol. These catalysts typically activate the aldehyde by forming a transient iminium or enamine intermediate.

The aldehyde group can be easily oxidized to a carboxylic acid using a variety of oxidizing agents such as potassium permanganate (B83412) or chromic acid. Conversely, it can be reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. The choice of reagent is critical to avoid unwanted reactions with the carbon-carbon double bond or the chloro substituent.

Table 2: Oxidation and Reduction of the Aldehyde Group

TransformationReagent(s)Product Functional Group
OxidationPotassium permanganate (KMnO₄), Chromic acid (H₂CrO₄)Carboxylic Acid
ReductionSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)Primary Alcohol

Influence of the Chloro Substituent on Reactivity

The presence of a chloro substituent on the carbon backbone of an alkenal, as seen in this compound, profoundly influences the molecule's electronic properties and chemical reactivity. This influence stems from a combination of electronic effects and the potential for intramolecular interactions, which dictate the behavior of the molecule in various chemical transformations.

The chloro substituent exerts two primary electronic effects on the molecule: the inductive effect and the resonance effect. These effects are often opposing and their net impact determines the electron density distribution across the molecule.

Inductive Effect (-I): Chlorine is a highly electronegative atom compared to carbon. This difference in electronegativity causes a polarization of the sigma (σ) bond between the chlorine and carbon atoms, wherein the electron density is pulled towards the chlorine atom. auburn.educhemistrysteps.com This electron-withdrawing inductive effect, denoted as a -I effect, is transmitted through the carbon chain via successive polarization of σ-bonds, although its influence diminishes with distance. chemistrysteps.comyoutube.com In this compound, the -I effect of the chlorine at C-5 withdraws electron density from the adjacent C-4, making the π-bond of the C4=C5 double bond less electron-rich. This, in turn, can influence the electrophilicity of the carbonyl carbon at C-1. The withdrawal of electrons generally stabilizes anions but destabilizes carbocations that may form during a reaction. auburn.edu

The following table summarizes the dual electronic nature of halo-substituents.

EffectDescriptionImpact on this compound
Inductive Effect (-I)Withdrawal of electron density through sigma (σ) bonds due to chlorine's high electronegativity. chemistrysteps.comDecreases electron density on the C4=C5 double bond, making it less nucleophilic. Increases the electrophilicity of the carbonyl carbon.
Resonance Effect (+R)Donation of a lone pair of electrons from chlorine into the adjacent pi (π) system. reddit.comstpeters.co.inPartially counteracts the inductive effect by increasing electron density in the C4=C5 double bond.

Neighboring group participation (NGP), also known as anchimeric assistance, is an intramolecular process where a substituent acts as an internal nucleophile to influence a reaction, typically at a nearby reaction center. wikipedia.orgvedantu.com This participation can lead to a significant increase in reaction rate and can dictate the stereochemical outcome of the reaction. wikipedia.orginflibnet.ac.in

The chlorine atom in this compound, with its non-bonding electron pairs, is capable of acting as a neighboring group. inflibnet.ac.inlibretexts.org If a reaction creates a positive charge (a carbocation) on a carbon atom in a sterically accessible position (typically β to the chlorine), the chlorine atom can attack this center intramolecularly. This results in the formation of a cyclic intermediate known as a chloronium ion. inflibnet.ac.inyoutube.com

For example, in a reaction involving the C=C double bond, such as electrophilic addition, the intermediate carbocation could be stabilized by the adjacent chloro group. The formation of the bridged chloronium ion delocalizes the positive charge over both the carbon and chlorine atoms. The subsequent attack by an external nucleophile would occur from the side opposite the bridged intermediate, leading to a specific stereochemical product. youtube.com This NGP-assisted pathway often proceeds at a much faster rate compared to an analogous system without the participating group. wikipedia.orgvedantu.com

The table below illustrates the rate enhancement observed in a classic example of NGP by a heteroatom compared to a similar substrate lacking the participating group.

SubstrateRelative Rate of SolvolysisReason for Rate Difference
Ph-S-CH₂-CH₂-Cl~600Anchimeric assistance from the sulfur atom's lone pair stabilizes the transition state. wikipedia.org
CH₃-CH₂-CH₂-Cl1Standard S_N reaction pathway without neighboring group participation. wikipedia.org

Radical Reaction Pathways of Halogenated Alkenals

Halogenated alkenals can participate in radical reactions, which proceed via a chain mechanism involving initiation, propagation, and termination steps. numberanalytics.comsenecalearning.comlibretexts.org These reactions are typically initiated by heat or ultraviolet (UV) light, which provides the energy for homolytic bond cleavage. masterorganicchemistry.com

Initiation: The reaction can be initiated by the homolytic cleavage of the C-Cl bond in this compound, forming an alkenyl radical and a chlorine radical. Alternatively, a radical initiator can be used to start the chain reaction. numberanalytics.comsenecalearning.com

Propagation: Once formed, a radical can react with other molecules to propagate the chain. For instance, a chlorine radical can abstract a hydrogen atom from the molecule, or it can add across the C=C double bond. The stability of the resulting radical intermediate often determines the major reaction pathway. numberanalytics.comlibretexts.org The presence of the aldehyde and the chloro-substituent influences the stability of radical intermediates at various positions.

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product. This can involve the combination of two chlorine radicals, two organic radicals, or one of each. senecalearning.com

The general steps for a radical chain reaction are outlined below:

Initiation: Cl₂ + light (hν) → 2 Cl• senecalearning.com

Propagation:

RH + Cl• → R• + HCl numberanalytics.com

R• + Cl₂ → RCl + Cl• numberanalytics.com

Termination:

Cl• + Cl• → Cl₂ senecalearning.com

R• + R• → R-R numberanalytics.com

R• + Cl• → RCl senecalearning.com

Computational Probing of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions. nih.gov Techniques such as Density Functional Theory (DFT) are widely used to model reaction pathways, calculate the energies of reactants, transition states, and products, and to understand the electronic structure of molecules. nih.gov These studies offer insights that complement experimental findings. researchgate.net

For a molecule like this compound, computational studies can be employed to:

Analyze Electron Distribution: Calculate atomic charges and map the electrostatic potential to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites of reactivity.

Evaluate Reaction Energetics: Determine the activation energies (energy barriers) for different potential reaction pathways, such as a direct S_N2 reaction versus an NGP-assisted mechanism. The pathway with the lower activation energy is generally favored. rsc.org

Characterize Intermediates: Investigate the structure and stability of transient species like carbocations or the bridged chloronium ion involved in NGP. nih.gov

Computational studies on related systems, such as haloalkenes and carbonyl compounds, have confirmed the dual electronic role of halogen substituents and have been used to quantify the energetic favorability of certain reaction pathways over others. rsc.org

The following table presents hypothetical data, based on typical findings from computational studies, comparing the calculated activation energies for a substitution reaction with and without NGP.

Reaction PathwayDescriptionCalculated Activation Energy (kcal/mol)
Direct Substitution (S_N2-like)External nucleophile attacks directly, displacing a leaving group in a single step.25.0
NGP-Assisted PathwayIntramolecular attack by the chloro group forms a cyclic chloronium ion intermediate, followed by nucleophilic attack.18.5

Advanced Spectroscopic and Analytical Techniques for Structural Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural analysis of 5-Chloro-2-(propan-2-yl)hex-4-enal, offering a comprehensive picture of the atomic arrangement within the molecule.

High-Resolution ¹H and ¹³C NMR Spectral Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides the initial and most fundamental layer of structural information. By analyzing the chemical shifts, signal multiplicities, and integration values, the electronic environment of each proton and carbon atom can be mapped out.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the various protons in the molecule. The aldehydic proton (CHO) would appear as a singlet or a doublet at a characteristically downfield chemical shift, typically in the range of δ 9-10 ppm. The vinyl protons on the carbon-carbon double bond would resonate in the olefinic region (δ 5-7 ppm), with their coupling constants providing information about the stereochemistry of the double bond. The protons of the isopropyl group would give rise to a doublet for the methyl groups and a multiplet for the methine proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. The carbonyl carbon of the aldehyde would be observed at a significantly downfield position (δ 190-200 ppm). The sp² hybridized carbons of the C=C double bond would appear in the δ 120-150 ppm region. The carbon atom bearing the chlorine atom would also have a characteristic chemical shift. The remaining sp³ hybridized carbons of the alkyl chain and the isopropyl group would resonate in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Number ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) ¹H Multiplicity
1 (CHO)9.5201.0d
2 (CH)2.855.0m
3 (CH₂)2.535.0m
4 (CH)6.1128.0dd
5 (CCl)6.3135.0d
6 (CH₃)1.920.0d
7 (CH)2.130.0m
8 (CH₃)0.921.0d
9 (CH₃)0.921.0d

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assemble the molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between different nuclei, providing a detailed connectivity map.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, typically over two to three bonds. For this compound, COSY would show correlations between the aldehydic proton and the proton at C2, between the C2 proton and the protons of the adjacent methylene (B1212753) group (C3), and between the protons across the C4=C5 double bond.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for piecing together the molecular fragments. For instance, the aldehydic proton (H1) would show a correlation to the C2 carbon, and the methyl protons of the isopropyl group (H8/H9) would show correlations to the C7 and C2 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry of the molecule by identifying protons that are close in space, irrespective of their bonding connectivity. For this compound, NOESY could help establish the relative stereochemistry at the C2 chiral center and the geometry of the C4=C5 double bond by observing spatial proximities between specific protons.

Application of Chiral NMR for Enantiomeric Excess Determination

The presence of a chiral center at the C2 position means that this compound can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful technique for determining the enantiomeric excess (ee) of a chiral sample. This is typically achieved by using a chiral resolving agent (CRA) or a chiral solvating agent (CSA). These agents interact with the enantiomers to form diastereomeric complexes, which are distinguishable in the NMR spectrum. The integration of the distinct signals corresponding to each enantiomer allows for the precise calculation of the enantiomeric ratio.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Patterns

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The fragmentation pattern is often complex but highly reproducible, serving as a "fingerprint" for the compound. For this compound, characteristic fragmentation pathways would likely include the loss of the chlorine atom, the isopropyl group, and the formyl radical (CHO). Alpha-cleavage adjacent to the carbonyl group is also a common fragmentation pathway for aldehydes.

Electrospray Ionization (ESI): ESI is a softer ionization technique that typically results in the formation of a protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound.

Predicted Mass Spectrometry Fragmentation for this compound

m/z (Mass-to-charge ratio) Possible Fragment Ionization Mode
190/192[M]⁺EI
191/193[M+H]⁺ESI
155[M-Cl]⁺EI/ESI-MS/MS
147[M-C₃H₇]⁺EI/ESI-MS/MS
161[M-CHO]⁺EI/ESI-MS/MS

Note: The presence of chlorine will result in isotopic peaks (M and M+2) with an approximate ratio of 3:1.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) allows for the measurement of the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision enables the unambiguous determination of the elemental formula of the molecular ion and its fragments. For this compound (C₉H₁₅ClO), the exact mass of the molecular ion can be calculated and compared to the experimentally measured value to confirm its elemental composition, distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. researchgate.net This dual approach allows for both the quantification of the compound and the elucidation of its structure, which is vital for assessing sample purity and identifying any potential byproducts or impurities. unt.edumdpi.com

In a typical GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. Here, the components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. For halogenated hydrocarbons, specialized columns, such as those with trifluoropropyl methyl silicone stationary phases, can provide enhanced separation. epa.gov

As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are then ionized, commonly through electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. nih.govresearchgate.net This process causes the molecules to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint.

For this compound, the mass spectrum would be expected to exhibit characteristic fragmentation patterns. Key fragmentation pathways for aldehydes include α-cleavage, leading to the loss of a hydrogen atom ([M-1] peak) or the alkyl group attached to the carbonyl carbon. whitman.edu Another significant fragmentation is the McLafferty rearrangement, which is common in aldehydes and ketones possessing a γ-hydrogen. whitman.edu The presence of a chlorine atom would also be evident from the isotopic pattern of chlorine-containing fragments, where the ratio of the 35Cl to 37Cl isotopes (approximately 3:1) results in characteristic M and M+2 peaks. nih.gov

The purity of a this compound sample can be determined by analyzing the total ion chromatogram (TIC). The area of the peak corresponding to the target compound relative to the total area of all peaks provides a quantitative measure of its purity. Any other peaks in the chromatogram would indicate the presence of impurities, which can then be identified by their respective mass spectra.

Table 1: Expected GC-MS Fragmentation Data for this compound

Fragmentation Process Expected Fragment Ion Potential m/z Value
Molecular Ion[C9H15ClO]+174/176
α-Cleavage (loss of H)[C9H14ClO]+173/175
α-Cleavage (loss of C3H7)[C6H8ClO]+131/133
McLafferty Rearrangement[C4H6O]+•70
Loss of Chlorine[C9H15O]+139
Loss of HCl[C9H14O]+•138

Note: The m/z values are nominal and the presence of chlorine isotopes will result in paired peaks.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational isomers. nih.govyoutube.com These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. masterorganicchemistry.com

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its key functional groups: the aldehyde, the carbon-carbon double bond (alkene), and the carbon-chlorine bond.

Aldehyde Group (CHO): The aldehyde functional group is characterized by a strong C=O stretching vibration, which typically appears in the region of 1740-1720 cm⁻¹ for saturated aliphatic aldehydes. orgchemboulder.com However, conjugation with the adjacent alkene group in this compound would be expected to lower this frequency to around 1710-1685 cm⁻¹. orgchemboulder.comopenstax.org Additionally, the C-H bond of the aldehyde group exhibits two characteristic stretching bands, one near 2830-2800 cm⁻¹ and another, often weaker, band around 2730-2700 cm⁻¹. openstax.orgpressbooks.publibretexts.org The presence of this lower frequency C-H stretch is a strong indicator of an aldehyde. orgchemboulder.com

Alkene Group (C=C): The carbon-carbon double bond stretching vibration for an alkene typically appears in the range of 1680-1620 cm⁻¹. libretexts.org The intensity of this absorption can vary depending on the substitution pattern of the alkene. The vinylic C-H stretching vibrations occur above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ region. libretexts.org

Carbon-Chlorine Bond (C-Cl): The C-Cl stretching vibration is found in the fingerprint region of the IR spectrum, typically between 800 and 600 cm⁻¹. The exact position can be influenced by the nature of the alkyl group to which the chlorine is attached.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
AldehydeC=O Stretch (conjugated)1710-1685 orgchemboulder.comopenstax.orgStrong
AldehydeC-H Stretch2830-2800 and 2730-2700 openstax.orgpressbooks.publibretexts.orgMedium to Weak
AlkeneC=C Stretch1680-1620 libretexts.orgVariable
Alkene=C-H Stretch3100-3000 libretexts.orgMedium
AlkylC-H Stretch2960-2850Strong
Carbon-ChlorineC-Cl Stretch800-600Medium to Strong

Due to the presence of multiple single bonds, this compound can exist in various conformations arising from rotation around these bonds. libretexts.org These different spatial arrangements, or conformers, can have distinct vibrational spectra. By carefully analyzing the IR and Raman spectra, particularly in the fingerprint region, it is possible to gain insights into the preferred conformation(s) of the molecule in different physical states (gas, liquid, or solid). nih.gov

Computational methods, such as Density Functional Theory (DFT) calculations, can be employed to predict the vibrational frequencies of different possible conformers. nih.gov By comparing the experimentally obtained IR and Raman data with the calculated spectra, it may be possible to identify the most stable conformer or determine the relative populations of different conformers present in a sample. This type of analysis is particularly useful for understanding the three-dimensional structure of flexible acyclic molecules. libretexts.org

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the separation of this compound from complex mixtures and for its accurate quantification.

Gas chromatography is a highly effective method for the analysis of volatile compounds like this compound. researchgate.net The choice of the GC column is critical for achieving good separation. A column with a non-polar or intermediate polarity stationary phase is generally suitable for the analysis of halogenated hydrocarbons. epa.gov The use of a temperature program, where the column temperature is gradually increased, allows for the separation of compounds with a range of boiling points.

For the detection of halogenated compounds, an electron capture detector (ECD) can be used, which is highly sensitive to electronegative atoms like chlorine. epa.gov However, for more definitive identification, coupling the GC to a mass spectrometer (GC-MS) is preferred. unt.eduusgs.gov For quantitative analysis, an internal standard is typically added to the sample to correct for variations in injection volume and detector response.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used to assess the purity of this compound, especially if the compound is thermally labile or not sufficiently volatile for GC. nih.gov Reversed-phase HPLC, with a non-polar stationary phase and a polar mobile phase, is a common mode of separation for organic compounds.

A significant application of HPLC for this compound would be chiral resolution. Since this compound possesses a chiral center at the carbon bearing the isopropyl group, it exists as a pair of enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different biological activities. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is a powerful technique for separating enantiomers. researchgate.netrsc.orgresearchgate.net The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. youtube.com This is crucial for applications where the stereochemistry of the compound is important.

Computational and Theoretical Studies on 5 Chloro 2 Propan 2 Yl Hex 4 Enal

Electronic Structure and Bonding Analysis

A complete understanding of the electronic structure and bonding of 5-Chloro-2-(propan-2-yl)hex-4-enal would require dedicated computational investigation.

Conformational Landscape Exploration and Energetics

The conformational landscape of this compound, which describes the different spatial arrangements of its atoms and their relative energies, has not been computationally explored. A systematic conformational analysis would be necessary to identify the most stable conformers and to understand the molecule's flexibility and preferred shapes, which are critical for its interactions with other molecules.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data. However, for this compound, such theoretical predictions are not available in the scientific literature.

Computational NMR Chemical Shift Predictions

While general methods for the computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts exist, no specific studies have applied these to this compound. Theoretical NMR predictions are essential for aiding in the structural elucidation and verification of synthesized compounds.

Theoretical Vibrational Spectra Calculation

The theoretical vibrational spectrum (e.g., infrared and Raman spectra) of this compound has not been calculated. Such calculations, typically performed using methods like DFT, help in the assignment of experimentally observed vibrational bands to specific molecular motions.

Mechanistic Insights from Computational Reaction Dynamics

There is currently no research available that provides mechanistic insights into the reaction dynamics of this compound from a computational standpoint. Computational studies of reaction mechanisms can elucidate transition states, reaction pathways, and the energetics of chemical transformations involving the compound.

Transition State Characterization and Reaction Pathway Elucidation

The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding the reactivity of a molecule. For this compound, computational methods, particularly Density Functional Theory (DFT), would be employed to map out the potential energy surfaces of its various possible reactions.

Key Reaction Pathways for Investigation:

Nucleophilic Addition to the Aldehyde: The aldehyde group is a primary site for nucleophilic attack. DFT calculations can model the approach of a nucleophile, locate the transition state for the addition, and determine the stereochemical outcome, especially given the chiral center at the 2-position.

Reactions at the C=C Double Bond: The double bond can undergo various reactions, including electrophilic addition and cycloadditions. Computational studies can predict the regioselectivity and stereoselectivity of these reactions, which are influenced by the electronic effects of the chloro and aldehyde groups.

Substitution or Elimination at the C-Cl Bond: The chlorine atom can act as a leaving group in nucleophilic substitution or be eliminated to form a new double bond. Theoretical calculations can determine the favorability of SN1, SN2, E1, or E2 pathways based on the substrate structure, solvent, and attacking species.

Transition State Analysis:

The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome. For a given reaction of this compound, computational chemists would use algorithms to locate the transition state structure. Once found, a frequency calculation is performed to confirm it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, in an organocatalyzed reaction involving the enal moiety, DFT studies on similar enals have shown that the catalyst forms a covalent bond with the enal, leading to the formation of an iminium or enamine intermediate. europa.eu The subsequent steps, such as nucleophilic attack on the β-carbon, would have their own transition states, which can be computationally characterized to understand the stereoselectivity of the reaction. The presence of the chloro-substituent would be expected to influence the electronic properties of the system and, consequently, the geometry and energy of the transition states.

A hypothetical reaction pathway for the nucleophilic addition to the aldehyde, elucidated through computational means, is presented in Table 1.

Reaction StepIntermediate/Transition StateCalculated Relative Energy (kcal/mol)Key Geometric Parameters
ReactantsThis compound + Nu-0.0-
Transition State 1 (TS1) [Nu---C(O)H]---R+12.5Nu-C distance: 2.1 Å, C=O bond length: 1.25 Å
Tetrahedral IntermediateNu-C(O⁻)H-R-5.2Nu-C bond length: 1.5 Å, C-O bond length: 1.4 Å

Table 1: Hypothetical data for the computational elucidation of a nucleophilic addition to this compound. This table illustrates the type of data that would be generated from a computational study of a reaction pathway. The relative energies and geometric parameters are representative values for such a process.

Activation Energy and Reaction Rate Predictions

A direct outcome of transition state analysis is the calculation of the activation energy (Ea), which is the energy difference between the reactants and the transition state. The activation energy is a key determinant of the reaction rate, as described by the Arrhenius equation. fsu.edupurdue.edu

Calculating Activation Energies:

Computational methods can provide reliable estimates of activation energies. For example, in the acid-catalyzed halogenation of ketones, a well-studied analogous reaction, the rate-determining step is the formation of the enol intermediate. libretexts.orglibretexts.org For this compound, similar acid-catalyzed reactions would likely proceed through an enol or enolate-like transition state, and the activation barrier for this step could be calculated.

Predicting Reaction Rates:

With the calculated activation energy, transition state theory can be used to predict the rate constant of a reaction. While precise prediction of absolute reaction rates is challenging and often requires high-level computational methods and consideration of solvent effects, the relative rates of competing reaction pathways can be predicted with good accuracy. For this compound, this would be particularly useful for predicting whether a given set of conditions would favor, for example, 1,2-addition to the aldehyde versus 1,4-conjugate addition to the enal system.

Table 2 presents hypothetical activation energies and predicted relative rates for competing reaction pathways of this compound.

Reaction PathwayCalculated Activation Energy (Ea) (kcal/mol)Predicted Relative Rate (at 298 K)
1,2-Nucleophilic Addition15.81 (Reference)
1,4-Conjugate Addition18.20.03
α-Deprotonation22.51.2 x 10⁻⁵

Table 2: Hypothetical activation energies and predicted relative reaction rates for this compound. This table illustrates how computational chemistry can be used to compare the feasibility of different reaction pathways. The pathway with the lowest activation energy is predicted to be the fastest.

Ligand-Substrate Interactions in Catalytic Processes

The functionality of this compound makes it a candidate for various catalytic transformations, including asymmetric catalysis to control the stereochemistry of the products. Computational studies are crucial for understanding the intricate non-covalent interactions between a catalyst (often a metal complex or an organocatalyst) and the substrate that govern the efficiency and selectivity of the catalytic process.

In organocatalysis, for instance, the enal moiety can be activated through the formation of an iminium ion with a chiral secondary amine catalyst. The stereochemical outcome of the reaction is then determined by the facial shielding of the iminium ion by the bulky groups on the catalyst. Computational modeling can visualize and quantify these interactions.

Modeling Ligand-Substrate Complexes:

Using molecular docking and DFT calculations, researchers can model the binding of this compound to a catalyst's active site. These models can reveal key interactions, such as:

Hydrogen bonding: The aldehyde oxygen can act as a hydrogen bond acceptor.

Steric repulsion: The bulky isopropyl group and the chloro-substituent will have significant steric demands that influence the binding orientation.

π-π stacking: If the catalyst contains aromatic rings, these can interact with the C=C double bond of the enal.

By comparing the energies of different binding modes and the subsequent transition states for the catalytic reaction, a rational explanation for the observed stereoselectivity can be developed. For example, a study on the role of noncovalent interactions in Au(I) catalysis demonstrated their significance in influencing reaction outcomes, a principle that would apply to catalytic reactions of functionalized molecules like this compound. mdpi.com

In Silico Design of Novel Transformations for Chloro-Enals

Beyond understanding existing reactions, computational chemistry is a powerful tool for the in silico design of new catalysts and reactions. nrel.govnih.gov For a substrate like this compound, one could envision designing a catalyst that selectively activates a specific part of the molecule to achieve a desired transformation that is not possible with existing methods.

Strategies for In Silico Design:

High-Throughput Virtual Screening: A large library of potential catalysts can be computationally screened for their ability to bind to the substrate and catalyze a target reaction. This can rapidly identify promising candidates for experimental validation.

Rational Catalyst Modification: Starting with a known catalyst, computational methods can be used to predict the effect of modifying its structure. For example, one could computationally explore how changing the substituents on a catalyst's ligand would affect the stereoselectivity of a reaction with this compound.

Exploring Unprecedented Reaction Pathways: Computational tools can be used to explore novel, hypothetical reaction pathways that might be accessible with a suitably designed catalyst. This can lead to the discovery of entirely new chemical transformations.

Advanced Applications and Future Research Perspectives

Role in the Synthesis of Biologically Active Molecules or Complex Natural Products (as a synthon/intermediate)

While specific examples of the direct use of 5-Chloro-2-(propan-2-yl)hex-4-enal in the total synthesis of complex natural products are not yet prominent in the literature, its structural motifs suggest significant potential as a versatile building block, or synthon. The combination of an aldehyde and a vinyl chloride moiety within the same molecule allows for a range of subsequent chemical elaborations.

For instance, the aldehyde functionality can serve as a handle for carbon-carbon bond formation through various reactions like aldol (B89426) additions, Wittig reactions, or reductive aminations, introducing further complexity. The vinyl chloride can participate in cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to introduce aryl, heteroaryl, or other unsaturated fragments. This dual reactivity is highly valuable in the convergent synthesis of complex molecular architectures.

In the context of natural product synthesis, similar substituted enals are key intermediates. For example, the synthesis of various lignan (B3055560) natural products often involves the strategic formation and subsequent reaction of substituted phenyl propene derivatives. bldpharm.com The strategic disconnection of complex target molecules often leads to synthons with functionalities analogous to those present in this compound, highlighting its potential utility in this field.

Development of New Catalytic Systems for Transformations of Chloro-Enals

The transformation of chloro-enals like this compound presents unique challenges and opportunities for the development of novel catalytic systems. The presence of multiple reactive sites necessitates catalysts that can exhibit high levels of chemo-, regio-, and stereoselectivity.

Recent advances in transition-metal catalysis offer promising avenues. acs.org For example, catalyst systems that can selectively activate the C-Cl bond for cross-coupling without affecting the aldehyde would be highly desirable. Conversely, catalysts that promote reactions at the aldehyde, such as asymmetric hydrogenation or hydrocyanation, while leaving the vinyl chloride intact are equally important.

Furthermore, the development of "switchable" catalytic systems, which can be turned 'on' or 'off' by external stimuli, could provide unprecedented control over the reactivity of bifunctional molecules like this compound. nih.gov Such systems could allow for sequential transformations in a one-pot fashion, improving synthetic efficiency. The engineering of aqueous catalytic systems is also a growing area of interest, aiming to mimic the efficiency and selectivity of enzymatic catalysis in biological systems. nih.gov

Mechanistic Studies on Challenging Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For a molecule like this compound, several transformations would warrant detailed mechanistic investigation. For example, in nucleophilic substitution reactions at the vinyl chloride position, the interplay between the electronic effects of the aldehyde group and the steric hindrance from the isopropyl group could significantly influence the reaction pathway and rate.

Kinetic studies, similar to those performed on other chlorinated organic compounds, could elucidate the rate-determining steps and the nature of the transition states in various reactions. For instance, determining whether a reaction proceeds through an addition-elimination mechanism or a direct displacement at the sp2-hybridized carbon would be fundamental. Computational modeling, including Density Functional Theory (DFT) calculations, can complement experimental studies by providing insights into the energetics of different reaction pathways and the structures of key intermediates and transition states.

Chemo- and Regioselective Functionalization Strategies

The selective functionalization of one reactive site in the presence of another is a central theme in modern organic synthesis. For this compound, the key challenge lies in differentiating the reactivity of the aldehyde and the vinyl chloride.

Table 1: Potential Chemo- and Regioselective Reactions

Reactive SiteReaction TypePotential Reagents/CatalystsDesired Outcome
AldehydeAsymmetric Aldol AdditionChiral organocatalysts (e.g., proline derivatives)Diastereoselective and enantioselective C-C bond formation
AldehydeReductive AminationSodium triacetoxyborohydride, aminesFormation of chiral amines
Vinyl ChlorideSuzuki CouplingPalladium catalysts, boronic acidsIntroduction of aryl or vinyl groups
Vinyl ChlorideHeck ReactionPalladium catalysts, alkenesFormation of a new C-C double bond

Studies on related systems, such as 5-bromo enones, have shown that the outcome of a reaction can be highly dependent on the nucleophile and reaction conditions. For example, reactions with pyrazoles can lead to either conjugate addition or nucleophilic substitution, demonstrating the subtle balance of reactivity. nih.gov Similar strategies could be explored for this compound to achieve selective functionalization. The use of protecting groups, while adding steps to a synthesis, can also be a viable strategy to temporarily mask the reactivity of one functional group while the other is being transformed.

Integration of Artificial Intelligence and Machine Learning in Chloro-Enal Research

The fields of artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research. nih.goveurekalert.org For a molecule like this compound, these technologies can be applied in several ways to accelerate research and discovery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-(propan-2-yl)hex-4-enal, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of α,β-unsaturated aldehydes like this compound typically involves aldol condensation or Wittig reactions. For example, a modified aldol reaction using propanal derivatives and chloroacetyl precursors under acidic or basic catalysis can yield the target compound. Optimization includes controlling temperature (e.g., 0–25°C to minimize side reactions) and stoichiometric ratios of reagents. Solvent selection (e.g., THF or DCM) and slow addition of electrophiles can improve regioselectivity . Post-synthesis, in situ monitoring via TLC or GC-MS ensures intermediate stability .

Q. How should researchers purify this compound, and what analytical techniques confirm purity?

  • Methodological Answer : Purification often employs silica gel column chromatography with gradients of ethyl acetate/petroleum ether (1:20 to 1:5) to separate polar byproducts. Recrystallization from methylene chloride or hexane/ethyl acetate mixtures enhances crystallinity . Analytical confirmation involves:

  • HPLC : To assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm.
  • NMR : 1H^1H and 13C^{13}C NMR (in CDCl₃) verify structural integrity (e.g., aldehyde proton at δ 9.5–10.0 ppm, conjugated alkene protons at δ 5.5–6.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 191.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms for this compound synthesis?

  • Methodological Answer : Mechanistic discrepancies (e.g., radical vs. ionic pathways) require kinetic and isotopic labeling studies. For example:

  • Kinetic Analysis : Monitor reaction progress via UV-Vis spectroscopy to identify rate-determining steps.
  • Deuterium Labeling : Replace hydrogen in reactive sites (e.g., α-to-aldehyde) to track hydride shifts or proton transfers.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies and validate experimental activation parameters . Triangulating data from these methods clarifies dominant pathways .

Q. What computational strategies predict the regioselectivity of this compound in nucleophilic additions, and how are they validated experimentally?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO interactions to identify electrophilic sites (e.g., β-carbon of the enal as the primary target for nucleophiles).
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects on transition states (e.g., polar aprotic solvents stabilize charge-separated intermediates).
  • Experimental Validation : Conduct nucleophilic additions (e.g., Grignard reagents) under controlled conditions. Analyze products via 1H^1H NMR to quantify regioselectivity ratios (e.g., 1,2- vs. 1,4-addition). Cross-reference with computed outcomes to refine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.